2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one
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Overview
Description
2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one is an organic compound that features both sulfonyl and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one typically involves multi-step organic reactions. One possible route could involve the sulfonylation of a 4-methylbenzene derivative followed by the introduction of a nitrophenyl group and subsequent propoxylation. The reaction conditions would likely include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one may find applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and nitrophenyl groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzene-1-sulfonyl)-1-phenyl-2-propoxyethan-1-one: Lacks the nitro group, which may result in different reactivity and applications.
2-(4-Methylbenzene-1-sulfonyl)-1-(4-aminophenyl)-2-propoxyethan-1-one:
Uniqueness
The presence of both sulfonyl and nitrophenyl groups in 2-(4-Methylbenzene-1-sulfonyl)-1-(4-nitrophenyl)-2-propoxyethan-1-one makes it unique compared to similar compounds
Properties
CAS No. |
61821-10-1 |
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Molecular Formula |
C18H19NO6S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-(4-nitrophenyl)-2-propoxyethanone |
InChI |
InChI=1S/C18H19NO6S/c1-3-12-25-18(26(23,24)16-10-4-13(2)5-11-16)17(20)14-6-8-15(9-7-14)19(21)22/h4-11,18H,3,12H2,1-2H3 |
InChI Key |
UHOHLACXIFPPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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